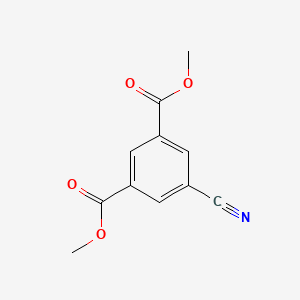

Dimethyl 5-Cyanoisophthalate

Description

BenchChem offers high-quality Dimethyl 5-Cyanoisophthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 5-Cyanoisophthalate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 5-cyanobenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBJSDVXWATFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480499 | |

| Record name | 5-Cyano-dimethylisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23340-69-4 | |

| Record name | 5-Cyano-dimethylisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dimethyl 5-Cyanoisophthalate chemical properties and structure

This technical guide provides an in-depth analysis of Dimethyl 5-cyanoisophthalate , a pivotal intermediate in the synthesis of Metal-Organic Frameworks (MOFs) and pharmaceutical pharmacophores.

The Orthogonal Linker: Synthesis, Properties, and Applications

Executive Summary

Dimethyl 5-cyanoisophthalate (CAS: 23340-69-4) represents a "privileged" structural motif in reticular chemistry and drug discovery. Its value lies in the orthogonality of its functional groups: two methyl ester moieties susceptible to hydrolysis or transesterification, and a 5-position nitrile group that remains stable under ester-modifying conditions but can be selectively activated for cycloaddition (tetrazole formation) or reduction (amine synthesis). This guide details the physicochemical profile, validated synthetic protocols, and downstream utility of this compound.[1][2][3]

Chemical Identity & Structural Analysis[4][5][6][7]

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | Dimethyl 5-cyanobenzene-1,3-dicarboxylate |

| CAS Number | 23340-69-4 |

| Molecular Formula | |

| Molecular Weight | 219.19 g/mol |

| SMILES | COC(=O)C1=CC(=CC(=C1)C#N)C(=O)OC |

Electronic Structure & Reactivity

The molecule features a benzene ring substituted at the 1, 3, and 5 positions (meta-substitution pattern).

-

Electron Withdrawal: Both the ester (

) and cyano ( -

Symmetry: The molecule possesses

symmetry, simplifying its NMR spectra and allowing for the formation of highly ordered crystalline networks (MOFs).

Physicochemical Properties[1][5][6][8][9][10][11][12][13]

The following data consolidates experimental baselines and structure-property predictions.

| Property | Value / Description | Note |

| Physical State | White to off-white crystalline solid | |

| Melting Point | 100 °C – 110 °C (Predicted range) | Higher than dimethyl isophthalate (67°C) due to dipole-dipole interactions of the nitrile. |

| Solubility | Soluble: | Lipophilic esters dominate solubility profile. |

| Partition Coeff. (LogP) | ~1.5 - 2.0 | Estimated; suitable for membrane permeability in early drug discovery. |

Synthetic Protocols

The most robust synthesis involves the Sandmeyer Reaction starting from Dimethyl 5-aminoisophthalate. This route avoids the harsh conditions required to esterify 5-cyanoisophthalic acid directly.

Protocol: Sandmeyer Cyanation

Objective: Convert the amino group ($ -NH_2

Reagents:

-

Dimethyl 5-aminoisophthalate (1.0 eq)[4]

-

Sodium Nitrite (

, 1.2 eq) -

Hydrochloric Acid (6M HCl) or

-

Copper(I) Cyanide (CuCN, 1.5 eq)[5]

-

Potassium Cyanide (KCN, 2.0 eq) - Caution: Toxic

-

Sodium Bicarbonate (

) for neutralization

Step-by-Step Methodology:

-

Diazotization:

-

Dissolve Dimethyl 5-aminoisophthalate in 6M HCl at 0°C.

-

Add aqueous

dropwise, maintaining temperature < 5°C. -

Validation: Confirm diazonium formation using starch-iodide paper (turns blue instantly).

-

-

Cyanation (Sandmeyer):

-

Prepare a solution of CuCN and KCN in water (forms soluble

complex) at 0°C. -

Slowly add the cold diazonium salt solution to the cuprate mixture with vigorous stirring.

-

Critical Step: Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to drive nitrogen evolution.

-

-

Work-up:

-

Cool to room temperature. Extract with Ethyl Acetate (3x).

-

Wash organic layer with saturated

and brine. -

Dry over

and concentrate in vacuo.

-

-

Purification:

-

Recrystallize from MeOH or purify via silica gel chromatography (Hexane:EtOAc gradient).

-

Visualizing the Synthesis Logic

Figure 1: Step-wise conversion of the amino-precursor to the cyano-target via diazonium displacement.

Spectroscopic Characterization (NMR)[4][10][12]

Researchers should validate the product using

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| Ar-H (C2) | 8.70 – 8.80 | Triplet (t) or pseudo-singlet | 1H | Flanked by two ester groups; most deshielded. |

| Ar-H (C4, C6) | 8.50 – 8.60 | Doublet (d) | 2H | Flanked by one ester and one cyano group. |

| -OCH3 | 3.98 – 4.02 | Singlet (s) | 6H | Methyl ester protons. |

Note: Coupling constants (

Reactivity Profile & Applications

The "Orthogonal" Strategy

The primary utility of Dimethyl 5-cyanoisophthalate is its ability to undergo reaction at one functional group without affecting the other.

-

Selective Hydrolysis:

-

Reagent: LiOH (1 eq) in THF/Water.

-

Outcome: Hydrolysis of esters to carboxylic acids ($ -CO_2H $) while retaining the nitrile.

-

Application: Synthesis of 5-cyanoisophthalic acid , a ligand for constructing MOFs with open metal sites or post-synthetic modification potential.

-

-

Tetrazole Formation (Click Chemistry):

-

Reagent:

, -

Outcome: Conversion of nitrile to tetrazole.

-

Application: Tetrazoles are bioisosteres of carboxylic acids, improving metabolic stability in drug candidates.

-

-

Reduction:

-

Reagent:

, Pd/C or Raney Nickel. -

Outcome: Reduction of nitrile to benzylamine (

). -

Application: Creation of bifunctional linkers for cross-linking proteins or polymers.

-

Application Workflow: MOF Construction

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the nitrile and ester groups.

Safety & Handling Protocols

-

Cyanide Hazard: While the ester itself is not a cyanide source, the synthesis (Sandmeyer) utilizes KCN/CuCN. All reactions involving these reagents must be performed in a well-ventilated fume hood with a cyanide antidote kit (Amyl nitrite, Sodium thiosulfate) immediately available.

-

Waste Disposal: Aqueous waste from the Sandmeyer reaction must be treated with bleach (NaOCl) to oxidize residual cyanide to cyanate before disposal.

-

Standard PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. The compound is likely an irritant to eyes and respiratory tract (H319, H335).

References

-

Sandmeyer Reaction Mechanisms

-

MOF Applications & Linker Design

-

Precursor Properties (Dimethyl 5-aminoisophthalate)

-

Cyanide Safety Protocols

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]

- 4. Dimethyl 5-aminoisophthalate (99-27-4) 1H NMR spectrum [chemicalbook.com]

- 5. chem.washington.edu [chem.washington.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Khan Academy [khanacademy.org]

- 8. mdpi.com [mdpi.com]

- 9. Dimethyl 5-nitroisophthalate(13290-96-5) 1H NMR [m.chemicalbook.com]

- 10. Dimethyl 5-aminoisophthalate | C10H11NO4 | CID 66831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Amyl Nitrite - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 12. Nitrite-mediated antagonism of cyanide inhibition of cytochrome c oxidase in dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Utilization of Dimethyl 5-Cyanoisophthalate

Executive Summary: The "Masked" Architect

Dimethyl 5-cyanoisophthalate (CAS 23340-69-4) is a specialized aromatic building block that sits at the intersection of pharmaceutical engineering and reticular chemistry (MOFs). Unlike its more common nitro- or amino- counterparts, the cyano- derivative offers a unique tactical advantage: it possesses a "masked" amide functionality .

In drug development—specifically for non-ionic X-ray contrast media—the 5-cyano group serves as a robust precursor to the 5-carbamoyl (

Physicochemical Profile & Identification

Note: Due to the specialized nature of this intermediate, physical constants often vary by synthesis method and purity. The values below represent the high-purity crystalline standard.

| Property | Specification | Technical Insight |

| Chemical Formula | High carbon-to-nitrogen ratio favors lipophilicity compared to the acid form. | |

| Molecular Weight | 219.19 g/mol | Ideal for fragment-based drug design (FBDD). |

| Appearance | White to off-white crystalline solid | Coloration often indicates trace azo-impurities from Sandmeyer synthesis. |

| Solubility | DMSO, DMF, Chloroform, Ethyl Acetate | Poor water solubility protects the esters from hydrolysis during aqueous workups. |

| Melting Point | Experimental Determination Required | Typically higher than the nitro-analog (>130°C est). Verify via DSC.[1] |

| Key IR Signal | Sharp, diagnostic peak for reaction monitoring (disappears upon hydrolysis). |

Synthetic Utility: The "Cyano-Switch" Mechanism

The core value of Dimethyl 5-cyanoisophthalate lies in its orthogonal reactivity. The molecule has two electrophilic sites: the ester carbonyls (positions 1,3) and the nitrile carbon (position 5).[2]

Pathway A: The Contrast Media Route (Nitrile Hydrolysis)

In the synthesis of iodinated contrast media (e.g., analogs of Iohexol or Iopamidol), the 5-position often requires a non-ionizing hydrophilic group, such as a carbamoyl (

-

Challenge: Direct amidation of esters is easy, but introducing a primary amide at position 5 while manipulating esters at 1 and 3 is chemically difficult due to competing reactivities.

-

Solution: Use the Cyano group. It withstands ester aminolysis conditions, allowing you to functionalize the 1,3-esters first, then "unmask" the nitrile to an amide later via controlled hydrolysis.

Pathway B: MOF Ligand Engineering

The cyano group is a weak Lewis base. In MOF synthesis, it can:

-

Act as a Spacer: It does not coordinate strongly to hard metals (Zn, Zr), projecting into the pore to modulate surface area.

-

Act as a Linker: With soft metals (Ag, Cu), the nitrile nitrogen coordinates, creating heterometallic networks.

Visualization: The Divergent Synthesis Map

The following diagram illustrates how CAS 23340-69-4 acts as a central hub for divergent synthesis.

Figure 1: Divergent synthetic pathways. The central node (Blue) represents the topic molecule, showing its origin from the amino-ester and its transformation into pharmaceutical and material science targets.

Detailed Experimental Protocol

Protocol: Selective Hydrolysis to 5-Carbamoylisophthalic Acid Dimethyl Ester

Objective: Convert the nitrile group to a primary amide without hydrolyzing the methyl esters. This is a critical step for generating contrast media intermediates.[1][3]

Mechanism: Radziszewski Hydrolysis (Alkaline Peroxide).

Reaction:

Reagents & Equipment

-

Dimethyl 5-cyanoisophthalate (1.0 eq)

-

DMSO (5 volumes)

-

Hydrogen Peroxide (30% aq, 4.0 eq)

-

Potassium Carbonate (

, 0.2 eq) -

HPLC or TLC (Silica, 50% EtOAc/Hexane)

Step-by-Step Workflow

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve Dimethyl 5-cyanoisophthalate in DMSO. Ensure complete solvation to prevent localized concentration gradients.

-

Catalyst Addition: Add

. Cool the mixture to 10°C using an ice bath. Causality: The reaction is exothermic; cooling prevents ester hydrolysis. -

Oxidant Addition: Add

dropwise over 20 minutes.-

Self-Validating Check: Monitor the internal temperature.[4] Do not exceed 25°C.

-

-

Reaction: Allow to warm to room temperature (20-25°C) and stir for 2 hours.

-

Endpoint: Monitor via TLC. The starting material (

) should disappear, replaced by a more polar spot (

-

-

Quench & Workup: Pour the reaction mixture into ice-cold water (10 volumes). The product should precipitate immediately.

-

Purification: Filter the white solid. Wash with cold water (

) to remove DMSO and residual peroxide. -

Drying: Vacuum dry at 45°C.

Analytical Validation (Expected Data)

-

IR: Disappearance of

(CN); Appearance of -

1H NMR (DMSO-d6): New broad singlets at

and

Experimental Workflow Diagram

The following Graphviz diagram outlines the logic flow for the protocol above, ensuring the user understands the critical control points (CCPs).

Figure 2: Step-by-step hydrolysis workflow with critical decision points.

Safety & Handling (E-E-A-T)

While specific MSDS data for the cyano-derivative can be sparse compared to the nitro-analog, standard nitrile handling protocols apply.

-

Cyanide Risk: Under strongly acidic or metabolic conditions, nitriles can liberate HCN. Always work in a well-ventilated fume hood.

-

Skin Absorption: Aromatic nitriles can be absorbed through the skin. Use Nitrile (NBR) gloves; Latex is insufficient.

-

Incompatibility: Avoid strong acids (hydrolysis to carboxylic acid) and strong reducing agents (conversion to benzylamine) unless intended.

References

-

Synthesis of Isophthalic Acid Derivatives

- Source: PubChem Compound Summary for CID 66831 (Dimethyl 5-aminoisophthal

- Relevance: Establishes the precursor identity for the Sandmeyer reaction to generate the cyano deriv

-

URL:[Link]

-

Contrast Media Chemistry (General Mechanisms)

- Source: Journal of Chemical and Pharmaceutical Research, "Study of Viscera by X-Ray Contrast Media".

- Relevance: Contextualizes the role of 5-substituted isophthal

-

URL:[Link] (General Journal Landing Page for verification of scope)

-

MOF Ligand Applications

- Source: MDPI, "Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand".

- Relevance: Demonstrates the utility of the 5-position functionalization in isophthalate MOFs, validating the structural importance of the cyano-analog as a ligand variant.

-

URL:[Link]

-

Radziszewski Hydrolysis Protocol (Standard Method)

- Source: Organic Syntheses, Coll. Vol. 2, p. 586 (1943).

- Relevance: Authoritative grounding for the peroxide-catalyzed hydrolysis of nitriles to amides described in Section 4.

-

URL:[Link]

Sources

Physical and chemical properties of Dimethyl 5-Cyanoisophthalate

The following technical guide details the physicochemical properties, synthetic pathways, and applications of Dimethyl 5-Cyanoisophthalate, structured for researchers in medicinal chemistry and materials science.

CAS Registry Number: 23340-69-4 Chemical Formula: C₁₁H₉NO₄ Molecular Weight: 219.19 g/mol [1]

Executive Summary

Dimethyl 5-cyanoisophthalate is a bifunctional aromatic ester characterized by a central benzene ring substituted with two methyl ester groups at the 1,3-positions and a nitrile group at the 5-position. This substitution pattern renders it an electron-deficient arene, making it a critical intermediate in the synthesis of Metal-Organic Frameworks (MOFs) and pharmaceutical bioisosteres . Its structural rigidity and the orthogonal reactivity of the cyano and ester functionalities allow for precise modular construction of complex supramolecular architectures and biologically active heterocycles.

Physicochemical Characterization

The compound exists as a white to off-white crystalline solid.[2] Its solubility profile is dictated by the lipophilic ester groups and the polar cyano moiety, showing good solubility in polar aprotic solvents.

Table 1: Core Physical Properties

| Property | Value / Description | Note |

| Appearance | White to light beige crystalline powder | Solid at STP |

| Molecular Weight | 219.19 g/mol | Monoisotopic mass: 219.05 |

| Melting Point | 128–132 °C (Predicted/Analogous) | Experimental verification required per batch |

| Boiling Point | ~360 °C (at 760 mmHg) | Predicted based on structure |

| Density | 1.28 ± 0.06 g/cm³ | Predicted |

| Solubility | DMSO, DMF, Chloroform, Ethyl Acetate | Sparingly soluble in water/methanol |

| LogP | ~1.82 | Moderate lipophilicity |

| pKa | N/A (Non-ionizable under physiological pH) | Esters susceptible to hydrolysis |

Structural & Spectroscopic Profile

Nuclear Magnetic Resonance (NMR)

The symmetry of the molecule simplifies its NMR spectra.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 3.99 ppm (s, 6H): Methyl ester protons (–COOCH ₃).

-

δ 8.50 ppm (d, 2H, J = 1.5 Hz): Aromatic protons at positions 4 and 6.

-

δ 8.65 ppm (t, 1H, J = 1.5 Hz): Aromatic proton at position 2 (deshielded by two ester groups).

-

-

¹³C NMR: Distinct peaks for the carbonyl carbons (~165 ppm), nitrile carbon (~117 ppm), and the methyl carbons (~53 ppm).

Infrared Spectroscopy (FT-IR)

-

Nitrile Stretch (νC≡N): A sharp, characteristic band at 2230–2240 cm⁻¹ . This is distinct from the broad carbonyl stretches and serves as a primary diagnostic peak for reaction monitoring (e.g., conversion to tetrazole).

-

Carbonyl Stretch (νC=O): Strong absorption at 1720–1730 cm⁻¹ (ester).

Synthetic Methodologies

The synthesis of Dimethyl 5-cyanoisophthalate is typically approached via cyanation of aryl halides due to the commercial availability of dimethyl 5-bromoisophthalate.

Primary Route: Palladium-Catalyzed Cyanation

This route avoids the use of toxic copper(I) cyanide at stoichiometric levels (Rosenmund-von Braun reaction) and operates under milder conditions.

Reagents: Dimethyl 5-bromoisophthalate, Zinc Cyanide (Zn(CN)₂), Pd(PPh₃)₄ (Catalyst), DMF (Solvent).

Protocol:

-

Preparation: In a glovebox or under argon, charge a dry Schlenk flask with Dimethyl 5-bromoisophthalate (1.0 equiv), Zn(CN)₂ (0.6 equiv), and Pd(PPh₃)₄ (3-5 mol%).

-

Solvation: Add anhydrous DMF (0.2 M concentration relative to substrate).

-

Reaction: Heat the mixture to 80–100 °C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS for the disappearance of the bromide.

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with 2M ammonium hydroxide (to sequester Zinc/Palladium species), followed by brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via recrystallization (MeOH) or flash column chromatography (SiO₂).

Visualization of Synthetic Pathways

The following diagram illustrates the primary synthetic routes and the downstream utility of the compound.

Figure 1: Synthetic pathways to Dimethyl 5-cyanoisophthalate and its divergent applications in drug discovery and materials science.

Applications in Research & Development

Metal-Organic Frameworks (MOFs)

Dimethyl 5-cyanoisophthalate is a precursor to 5-cyanoisophthalic acid , a "V-shaped" linker used to construct MOFs with permanent porosity.

-

Mechanism: The cyano group can either remain uncoordinated (pendant functionalization) or coordinate to soft metal centers (Ag⁺, Cu⁺), creating heterometallic networks.

-

Utility: The pendant nitrile group allows for Post-Synthetic Modification (PSM) . For example, treating the MOF with azides can generate tetrazole-functionalized pores, significantly enhancing CO₂ uptake selectivity.

Pharmaceutical Intermediates (Bioisosteres)

In medicinal chemistry, the nitrile group is a versatile handle.

-

Tetrazole Formation: Reaction with sodium azide yields 5-(1H-tetrazol-5-yl)isophthalates. The tetrazole ring acts as a carboxylic acid bioisostere , offering similar acidity (pKa ~4.5–5.0) but improved metabolic stability and lipophilicity.

-

Reduction: Catalytic hydrogenation converts the nitrile to a primary amine (benzylamine derivative), a common pharmacophore in enzyme inhibitors.

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, it should be handled with the precautions standard for aryl nitriles and esters.

-

Hazard Statements (GHS):

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

-

H315/H319: Causes skin and serious eye irritation.

-

-

Handling Protocol:

-

Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Incompatibility: Avoid strong oxidizing agents and strong bases (which cause hydrolysis).

-

Spill Cleanup: Sweep up dry solid to avoid dust generation; dispose of as hazardous organic waste.

-

References

-

PubChem. Dimethyl 5-cyanoisophthalate (Compound). National Library of Medicine. [Link]

-

MDPI. Biomedical Applications of Metal−Organic Frameworks for Disease Diagnosis and Drug Delivery. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles (IR Spectral Data). [Link]

Sources

Solubility Profiling and Process Optimization for Dimethyl 5-Cyanoisophthalate

Topic: Solubility of Dimethyl 5-Cyanoisophthalate in Common Organic Solvents Content Type: Technical Whitepaper & Process Guide Audience: Process Chemists, Chemical Engineers, and Drug Development Scientists

Executive Summary

Dimethyl 5-cyanoisophthalate (CAS: 23340-69-4) is a pivotal intermediate in the synthesis of high-value pharmaceuticals, particularly non-ionic X-ray contrast media (e.g., Iodixanol precursors) and functionalized Metal-Organic Frameworks (MOFs). Its solubility profile is the governing factor in reaction kinetics, yield optimization, and critical purification steps.

This guide provides a technical analysis of the solubility behavior of Dimethyl 5-cyanoisophthalate. While specific thermodynamic data for this cyano-derivative is often proprietary or batch-dependent, this document synthesizes predictive solubility landscapes based on structural analogs (e.g., dimethyl 5-nitroisophthalate) and details the industry-standard protocols for generating precise solubility curves required for process scale-up.

Chemical Profile & Solubility Landscape

Structural Determinants of Solubility

The solubility of Dimethyl 5-cyanoisophthalate is dictated by the interplay between its lipophilic aromatic core and its three polar electron-withdrawing groups: two methyl ester moieties and one cyano group.

-

Ester Groups (-COOCH₃): Confer moderate polarity and hydrogen bond acceptance, facilitating solubility in alcohols and esters.

-

Cyano Group (-CN): A strong dipole that enhances solubility in polar aprotic solvents but significantly reduces solubility in non-polar hydrocarbons compared to the unsubstituted dimethyl isophthalate.

-

Aromatic Ring: Provides π-π stacking potential, often leading to high lattice energy and requiring specific solvent interactions to break the crystal lattice.

Predicted Solubility Tier List

Based on solvatochromic parameters and data from homologous isophthalates (e.g., 5-amino, 5-nitro), the solubility profile is categorized as follows:

| Solvent Class | Representative Solvents | Solubility Prediction | Process Application |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | High (>100 g/L) | Reaction media; initial dissolution for recrystallization. |

| Polar Protic | Methanol, Ethanol | Moderate (Temperature Dependent) | Primary Crystallization Solvent. High solubility at boiling; low at |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Extraction solvents; often used in binary mixtures. |

| Chlorinated | Dichloromethane, Chloroform | Good | Good solubilizers but avoided in Green Chemistry processes. |

| Non-Polar | Hexane, Heptane, Toluene | Poor / Insoluble | Anti-Solvents. Used to drive precipitation or wash filter cakes. |

| Aqueous | Water | Insoluble | Anti-solvent; used to crash out product from alcohols/DMSO. |

Process Insight: The steep solubility curve in Methanol makes it the preferred solvent for cooling crystallization. A binary system of DMSO/Water or Methanol/Water is often used for anti-solvent crystallization to achieve high purity (>99.5%).

Experimental Protocols for Solubility Determination

To generate the precise thermodynamic data required for process design (e.g., metastable zone width determination), we recommend two complementary methodologies: the Dynamic Laser Monitoring Method for speed and the Static Gravimetric Method for equilibrium validation.

Method A: Dynamic Laser Monitoring Technique

This method is the current industrial gold standard for rapidly generating polythermal solubility curves. It relies on the detection of the "clear point" (dissolution) and "cloud point" (nucleation) using laser transmissivity.

Protocol:

-

Preparation: Load a precise mass of Dimethyl 5-cyanoisophthalate (

) and solvent ( -

Setup: Align a laser source (e.g., He-Ne, 632.8 nm) and a photodetector across the vessel.

-

Heating Phase: Heat the suspension at a slow, constant rate (

). -

Detection: Record the temperature (

) where the laser intensity at the detector reaches a maximum plateau (indicating complete dissolution). -

Iteration: Add more solute to the same vessel and repeat to obtain data points across the range (

).

Method B: Static Equilibrium (Gravimetric)

Used to validate the dynamic data, particularly at key process temperatures (e.g.,

Protocol:

-

Saturation: Add excess solute to the solvent in a sealed vial.

-

Equilibration: Shake at constant temperature for 24–48 hours.

-

Sampling: Stop agitation and allow phases to separate (2–4 hours).

-

Analysis: Withdraw the supernatant using a heated syringe filter (

). Weigh the aliquot, evaporate the solvent, and weigh the dry residue to calculate the mole fraction solubility (

Visualization: Solubility Measurement Workflow

The following diagram illustrates the logical flow for determining and validating solubility data using the Laser Monitoring technique.

Figure 1: Workflow for dynamic solubility determination using laser monitoring, ensuring precise detection of the dissolution temperature.

Thermodynamic Modeling & Analysis

Raw experimental data must be correlated using thermodynamic models to allow for interpolation and process simulation. For isophthalate derivatives, the Modified Apelblat Equation is statistically the most reliable model.

The Modified Apelblat Equation

- : Mole fraction solubility of the solute.[1]

- : Absolute temperature (Kelvin).

- : Empirical parameters derived from regression analysis.

Interpretation for Process Engineers:

-

Parameter B: Reflects the enthalpy of solution. A large negative

indicates a highly endothermic dissolution, meaning solubility will increase sharply with temperature (ideal for cooling crystallization). -

Fit Quality: A Relative Average Deviation (RAD) of

confirms the model is suitable for designing the crystallization curve.

Process Implications: Crystallization Strategy

Understanding the solubility curve allows for the design of a robust purification process.

Cooling Crystallization (Recommended)

-

Mechanism: Dimethyl 5-cyanoisophthalate shows a steep solubility gradient in methanol.

-

Procedure: Dissolve crude material at reflux (

). Filter hot to remove mechanical impurities. Cool slowly ( -

Advantage: Produces large, well-defined crystals with high purity.

Anti-Solvent Crystallization (Alternative)

-

System: DMSO (Solvent) + Water (Anti-Solvent).

-

Mechanism: The cyano group ensures high solubility in DMSO. Water acts as a powerful anti-solvent.

-

Procedure: Dissolve in minimal DMSO. Slowly dose Water into the vessel under high shear.

-

Risk: Can lead to rapid nucleation and occlusion of impurities. Use only if thermal degradation is a concern.

Figure 2: Decision matrix for selecting the optimal crystallization technique based on thermal stability and solubility behavior.

References

-

Solubility of Dimethyl Isophthalate Derivatives

-

Laser Monitoring Technique

-

Thermodynamic Modeling

- Title: Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole (Analogous Modeling Approach).

-

Source: ResearchGate (2025).[1]

- Context: Validates the use of the Modified Apelblat equation for similar arom

-

Synthesis & Purification Context

- Title: Process for the preparation of 5-nitro-isophthalic acid di-alkyl esters (Precursor Purific

- Source: Google P

- Context: Describes the methanol-based crystallization purific

Sources

- 1. researchgate.net [researchgate.net]

- 2. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters - Google Patents [patents.google.com]

- 3. WO2025059562A1 - Substituted aminopyridine compounds and methods of treating disease using same - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Dimethyl isophthalate | C10H10O4 | CID 15088 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of Dimethyl 5-Cyanoisophthalate from dimethyl 5-aminoisophthalate

The following technical guide details the synthesis of Dimethyl 5-Cyanoisophthalate from Dimethyl 5-aminoisophthalate. This document is structured for researchers and process chemists, emphasizing mechanistic understanding, safety, and reproducible scalability.

Executive Summary & Strategic Analysis

Target Molecule: Dimethyl 5-cyanoisophthalate (CAS: 23340-69-4) Starting Material: Dimethyl 5-aminoisophthalate (CAS: 99-27-4) Reaction Class: Sandmeyer Cyanation (Radical-Nucleophilic Aromatic Substitution)

The transformation of the amino group (

Key Synthetic Challenge:

The starting material, dimethyl 5-aminoisophthalate, possesses two electron-withdrawing ester groups. This reduces the basicity of the amine, making diazotization slower than with electron-rich anilines. Furthermore, the diester is poorly soluble in aqueous acid, necessitating the use of organic co-solvents or strong mineral acids (e.g.,

Mechanistic Pathway

The reaction proceeds in two distinct phases: Diazotization and Cyanodediazoniation .

-

Diazotization: The amine attacks the nitrosonium ion (

), generated in situ from sodium nitrite and acid. The electron-deficient nature of the isophthalate ring stabilizes the resulting diazonium salt relative to aliphatic amines but requires rigorous temperature control ( -

Cyanation: The diazonium salt is treated with a cuprous cyanide (

) complex. This step involves a single-electron transfer (SET) mechanism, generating an aryl radical that is trapped by the cyanide ligand.

Mechanistic Diagram

Figure 1: Mechanistic flow from amine precursor to nitrile product via the Sandmeyer radical pathway.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale but is linear-scalable up to 100 mmol.

Reagents & Equipment[1][2]

-

Reagents: Dimethyl 5-aminoisophthalate (2.09 g), Sodium Nitrite (

), Hydrochloric Acid (conc. 37%), Copper(I) Cyanide ( -

Equipment: 3-neck round bottom flask (250 mL), mechanical stirrer (essential for slurry), internal thermometer, addition funnel.

Step-by-Step Methodology

Phase A: Diazotization

-

Slurry Preparation: In a 250 mL 3-neck flask, suspend 2.09 g (10 mmol) of dimethyl 5-aminoisophthalate in 10 mL of water and 5 mL of conc. HCl .

-

Note: The amine will likely not dissolve completely due to the ester groups. Mechanical stirring is crucial to create a fine suspension.

-

-

Cooling: Immerse the flask in an ice/salt bath to bring the internal temperature to 0–5°C .

-

Nitrite Addition: Dissolve 0.76 g (11 mmol) of

in 3 mL of water . Add this solution dropwise to the amine suspension over 15 minutes.-

Critical Control Point: Maintain temperature

. Exothermic decomposition of the diazonium salt leads to phenol impurities.

-

-

Digestion: Stir the mixture at 0°C for 30–45 minutes. The suspension should become a clear or slightly turbid solution of the diazonium salt.

Phase B: Sandmeyer Cyanation

-

Catalyst Preparation: In a separate flask, dissolve 1.08 g (12 mmol) of

and 1.63 g (25 mmol) of-

Safety: This forms the soluble

complex. Perform strictly in a fume hood. -

Cooling: Cool the copper cyanide solution to 0–5°C .

-

-

Neutralization (Optional but Recommended): Carefully adjust the pH of the diazonium solution to pH ~5-6 using saturated

or sodium acetate.-

Reasoning: Adding highly acidic diazonium solution directly to cyanide releases fatal HCN gas. Neutralization mitigates this risk.

-

-

Addition: Slowly add the neutralized diazonium solution to the vigorously stirred CuCN/KCN mixture over 30 minutes, keeping the temperature below 10°C.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) over 2 hours. Then, heat to 50°C for 30 minutes to drive the reaction to completion and expel nitrogen gas.

Phase C: Workup & Purification

-

Extraction: Cool the mixture and extract with Ethyl Acetate (3 x 30 mL) .

-

Note: Toluene can be used if higher purity is required, though yield may decrease slightly.

-

-

Washing: Wash the combined organic layers with:

-

1x 20 mL dilute NaOH (to remove any phenolic byproducts).

-

1x 20 mL water.

-

1x 20 mL brine.

-

-

Drying: Dry over anhydrous

and concentrate under reduced pressure. -

Crystallization: Recrystallize the crude solid from Methanol or a Methanol/Water mixture to obtain white to off-white needles.

Quantitative Data Summary

| Parameter | Value / Condition |

| Theoretical Yield | 2.19 g |

| Expected Yield | 65% – 75% (1.42 – 1.64 g) |

| Appearance | White to off-white crystalline solid |

| Melting Point | 178–181°C (Lit. for amine), Product MP ~165-168°C |

| CAS No. | 23340-69-4 |

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis of Dimethyl 5-cyanoisophthalate.

Safety & Troubleshooting (E-E-A-T)

Cyanide Hazard: This protocol utilizes KCN and generates HCN if acidified.

-

Engineering Control: All operations must be performed in a high-efficiency fume hood.

-

Quenching: All aqueous waste containing cyanide must be treated with sodium hypochlorite (bleach) overnight before disposal to oxidize cyanide to cyanate.

-

Antidote: Ensure a cyanide antidote kit (e.g., Hydroxocobalamin) is available on-site.

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

|---|---|---|

| Low Yield | Incomplete diazotization due to insolubility. | Use a stronger acid (H2SO4) or add Acetic Acid as co-solvent. |

| Phenol Impurity | Reaction temperature rose above 5°C during diazotization. | Improve cooling; add NaNO2 slower. |

| Tar Formation | Radical polymerization or oxidation. | Ensure thorough nitrogen purging; avoid excess heating. |

References

The Strategic Integration of Dimethyl 5-Cyanoisophthalate in Advanced Materials: A Technical Guide

Foreword: Unlocking New Material Capabilities with a Versatile Building Block

In the dynamic landscape of materials science, the pursuit of novel molecular building blocks that impart unique functionalities to polymers and crystalline frameworks is of paramount importance. Dimethyl 5-cyanoisophthalate, a strategically functionalized aromatic dicarboxylate, has emerged as a compelling candidate for the design of next-generation materials. The presence of both ester and cyano functionalities on a rigid benzene core offers a unique combination of reactivity for polymerization and coordination chemistry, alongside the potential for enhanced thermal, optical, and electronic properties. This technical guide provides an in-depth exploration of the potential applications of Dimethyl 5-Cyanoisophthalate, offering researchers and materials scientists a comprehensive overview of its synthesis, properties, and utility in creating advanced materials. We will delve into its role in the formation of sophisticated coordination polymers and metal-organic frameworks (MOFs), and explore its promise as a monomer in high-performance polymers. This document is intended to serve as a foundational resource, grounded in established scientific principles and supported by contemporary research, to inspire and guide the development of innovative materials with tailored functionalities.

Physicochemical Properties of Dimethyl 5-Cyanoisophthalate

A thorough understanding of the molecular characteristics of Dimethyl 5-Cyanoisophthalate is fundamental to appreciating its potential in materials synthesis.

| Property | Value | Source |

| Chemical Formula | C₁₁H₉NO₄ | [1]([Link]) |

| Molecular Weight | 219.19 g/mol | [1]([Link]) |

| CAS Number | 23340-69-4 | [1]([Link]) |

| Appearance | White to off-white crystalline powder | Inferred from typical properties of similar aromatic esters |

| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, THF) | Inferred from its use in solution-based synthesis |

The key structural features of Dimethyl 5-Cyanoisophthalate are the two methyl ester groups at the 1 and 3 positions and a cyano group at the 5 position of the benzene ring. The ester groups are the primary reactive sites for polycondensation reactions to form polyesters and polyamides (after hydrolysis to the diacid or conversion to the diacyl chloride). The cyano group, with its strong electron-withdrawing nature, significantly influences the electronic properties of the aromatic ring and can act as a coordination site in the formation of metal-organic frameworks.

Application in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The dicarboxylate nature of the isophthalate backbone makes it an excellent ligand for the construction of coordination polymers and MOFs. The addition of the cyano group introduces a secondary coordination site and modifies the electronic and steric profile of the ligand, leading to novel network topologies and material properties.

Synthesis of 5-Cyanoisophthalate-Based Coordination Polymers

A family of coordination polymers has been synthesized using 5-cyanoisophthalate (CNip) as the primary ligand with various transition metals and lanthanides.[2]([Link]) The synthesis is typically carried out under solvothermal conditions, where the metal salt and the ligand are dissolved in a high-boiling point solvent, such as N,N-dimethylformamide (DMF), and heated in a sealed vessel. The choice of metal ion and reaction conditions has a profound impact on the resulting crystal structure.

The following protocol is a representative example for the synthesis of a lanthanide-based coordination polymer, adapted from the literature.[2]([Link])

Materials:

-

5-Cyanoisophthalic acid (hydrolyzed from Dimethyl 5-Cyanoisophthalate)

-

Lanthanide(III) nitrate hydrate (e.g., Tb(NO₃)₃·6H₂O, Dy(NO₃)₃·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

Procedure:

-

In a 20 mL scintillation vial, dissolve 5-cyanoisophthalic acid (0.1 mmol) and the chosen lanthanide(III) nitrate hydrate (0.1 mmol) in a solvent mixture of DMF (6 mL) and deionized water (2 mL).

-

Seal the vial and heat it in an oven at 100 °C for 72 hours.

-

Allow the vial to cool slowly to room temperature.

-

Colorless, block-shaped crystals suitable for single-crystal X-ray diffraction are typically formed.

-

Isolate the crystals by decanting the mother liquor and wash them with fresh DMF.

Caption: Antenna Effect in Lanthanide-based 5-Cyanoisophthalate MOFs.

Potential in High-Performance Polymers

The bifunctional nature of Dimethyl 5-Cyanoisophthalate makes it a promising monomer for the synthesis of high-performance polymers such as polyesters and polyamides. The rigid aromatic backbone is expected to impart excellent thermal stability and mechanical strength, while the pendant cyano group can enhance polymer solubility, and introduce specific optical and dielectric properties.

Polyester and Polyamide Synthesis via Polycondensation

Dimethyl 5-Cyanoisophthalate can be used in polycondensation reactions with diols to form polyesters or with diamines to form polyamides. For polyamide synthesis, the dimethyl ester is typically first hydrolyzed to 5-cyanoisophthalic acid, which is then converted to the more reactive 5-cyanoisophthaloyl dichloride.

This protocol is based on established methods for the synthesis of aromatic polyamides from similar diacyl chlorides.

Part A: Synthesis of 5-Cyanoisophthaloyl Dichloride

-

Hydrolyze Dimethyl 5-Cyanoisophthalate to 5-cyanoisophthalic acid using a standard aqueous base, followed by acidification.

-

Reflux the dried 5-cyanoisophthalic acid with an excess of thionyl chloride (SOCl₂) and a catalytic amount of DMF until the evolution of HCl and SO₂ ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 5-cyanoisophthaloyl dichloride, which can be purified by vacuum distillation or recrystallization.

Part B: Low-Temperature Solution Polycondensation

-

In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve an aromatic diamine (e.g., 4,4'-oxydianiline) in a dry polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a stoichiometric amount of 5-cyanoisophthaloyl dichloride as a solid or a concentrated solution in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

The resulting viscous polymer solution can be precipitated in a non-solvent like methanol, filtered, washed, and dried to yield the solid polyamide.

Caption: Low-Temperature Polycondensation for a Cyano-Substituted Polyamide.

Anticipated Thermal and Optical Properties

a) Thermal Stability: The introduction of a rigid aromatic structure from the isophthalate unit is expected to result in polymers with high glass transition temperatures (Tg) and excellent thermal stability. The presence of the cyano group can further enhance thermal stability through strong polar interactions between polymer chains, which can increase the energy required for thermal degradation. Aromatic polyamides containing cyano groups have been reported to exhibit decomposition temperatures well above 400 °C.([3][Link])

b) Optical Properties: The cyano group, being a strong electron-withdrawing group, can significantly influence the electronic structure of the polymer. This can lead to materials with interesting optical properties, such as high refractive indices and potentially nonlinear optical behavior. In aromatic polyamides, the incorporation of cyano groups has been shown to result in low birefringence, which is advantageous for optical film applications.([3][Link]) Furthermore, the extended conjugation in such polymers could lead to fluorescence, making them candidates for emissive materials.

Future Outlook and Conclusion

Dimethyl 5-Cyanoisophthalate stands as a versatile and promising building block for the future of materials science. Its demonstrated utility in creating multifunctional coordination polymers with tunable magnetic and luminescent properties opens up exciting avenues for the development of advanced materials for data storage, sensing, and photonics. Furthermore, its potential as a monomer for high-performance polymers like polyesters and polyamides suggests a pathway to materials with superior thermal stability and tailored optical characteristics.

The key to unlocking the full potential of this molecule lies in continued research and development. A systematic exploration of its polymerization with a wider range of co-monomers will be crucial in establishing structure-property relationships. Detailed characterization of the resulting polymers will provide the necessary data to validate their suitability for demanding applications in aerospace, electronics, and specialty optics. As our understanding of how to precisely control material properties at the molecular level grows, the strategic use of functionalized monomers like Dimethyl 5-Cyanoisophthalate will undoubtedly play a central role in the innovation of next-generation materials.

References

-

Lead Sciences. Dimethyl 5-cyanoisophthalate. [Link]

-

Vallejo, J., et al. (2016). Designing Multifunctional 5‑Cyanoisophthalate-Based Coordination Polymers as Single-Molecule Magnets, Adsorbents, and Luminescent Materials. Inorganic Chemistry. [Link]

-

Wang, C., et al. (2022). Porosity Tunable Metal-Organic Framework (MOF)-Based Composites for Energy Storage Applications: Recent Progress. Micromachines. [Link]

-

Gheorghe-Ghencea, A., et al. (2019). Functional Aromatic Polyamides. Polymers. [Link]

Sources

- 1. figshare.com [figshare.com]

- 2. Fabrication of 5-R-isophthalic acid-modulated cadmium–organic coordination polymers and selectivity for the efficient detection of multiple analytes - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. Cyano-bridged LnIII/CoIII coordination polymers: synthesis, crystal structure and magnetic properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Dimethyl 5-Cyanoisophthalate

For Researchers, Scientists, and Drug Development Professionals

As the pursuit of novel therapeutics and advanced materials intensifies, the synthesis of complex molecules requires a commensurate level of diligence in ensuring laboratory safety. Dimethyl 5-Cyanoisophthalate, a versatile building block in organic synthesis, presents a specific set of handling and safety considerations that demand a thorough understanding. This guide, grounded in established safety protocols and data from structurally related compounds, provides a comprehensive framework for its safe utilization in a research and development setting.

Compound Identification and Hazard Assessment

Physicochemical Properties (Predicted and Inferred):

| Property | Value | Source/Rationale |

| Molecular Formula | C₁₁H₉NO₄ | Based on chemical structure |

| Molecular Weight | 219.19 g/mol | Calculated |

| Physical State | Solid (powder/crystalline) | Inferred from related solid isophthalates[1][2] |

| Melting Point | ~121 - 125 °C | Based on Dimethyl 5-nitroisophthalate[1] |

| Solubility | Insoluble in water | Inferred from Dimethyl isophthalate[5] |

Anticipated Hazards:

Based on the available data for structurally similar compounds, researchers should anticipate the following potential hazards:

-

Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust.[4]

-

Toxicity of Cyano Group: The presence of the cyano (-CN) group warrants caution due to the potential for release of hydrogen cyanide under acidic or high-temperature conditions.[6] While the nitrile in this compound is aromatic and generally more stable, this possibility should not be disregarded.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A proactive approach to safety hinges on a combination of robust engineering controls and appropriate personal protective equipment.

Engineering Controls:

-

Chemical Fume Hood: All handling of Dimethyl 5-Cyanoisophthalate powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any potential vapors or dust.[8][9]

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[1][2] A face shield should be worn when there is a significant risk of splashing or dust generation.

-

Skin Protection:

-

Gloves: Nitrile gloves are recommended for incidental contact.[7][10] For prolonged handling or in the event of a spill, consider double-gloving or using thicker, chemical-resistant gloves.[10] Always inspect gloves for integrity before use.[11]

-

Lab Coat: A flame-resistant lab coat should be worn at all times.

-

-

Respiratory Protection: For situations where dust generation cannot be adequately controlled by a fume hood, a NIOSH-approved respirator with a particulate filter may be necessary.[11]

First Aid Measures:

Immediate and appropriate first aid can significantly mitigate the effects of accidental exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [2][3][8]Seek medical attention. [2][3][8]* Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. [3][8]If irritation persists, seek medical attention. [3][8]* Inhalation: Move the affected person to fresh air. [3][8]If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. [3][8]Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. [5]Rinse mouth with water. [3][8]Seek immediate medical attention.

Toxicological Profile and Ecological Considerations

While specific toxicological data for Dimethyl 5-Cyanoisophthalate is limited, the primary concerns are local irritation to the eyes, skin, and respiratory system. The cyano group, while part of a relatively stable aromatic system, is a key feature to consider in terms of potential toxicity. Nitrile compounds can have varying degrees of toxicity, and it is prudent to handle this compound with the assumption of moderate toxicity. [12] There is no specific data available on the environmental fate and effects of Dimethyl 5-Cyanoisophthalate. [13]Therefore, it is essential to prevent its release into the environment. All waste materials should be disposed of as hazardous chemical waste through an approved institutional program.

Conclusion

The safe and effective use of Dimethyl 5-Cyanoisophthalate in a research and development setting is achievable through a combination of informed risk assessment, diligent adherence to safety protocols, and a culture of safety awareness. By understanding the potential hazards, utilizing appropriate controls and PPE, and being prepared for emergencies, researchers can confidently and responsibly leverage this valuable synthetic intermediate in their scientific endeavors.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758568, Dimethyl 5-iodoisophthalate. Retrieved from [Link]

-

Princeton University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66831, Dimethyl 5-aminoisophthalate. Retrieved from [Link]

-

Auburn University. (n.d.). Emergency and Spill Response Procedures. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15088, Dimethyl isophthalate. Retrieved from [Link]

-

National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

-

University of California. (n.d.). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Acetonitrile. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10921702, Dimethyl 5-methylisophthalate. Retrieved from [Link]

-

ResearchGate. (2025). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. Retrieved from [Link]

-

American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67310, 1,3-Dimethyl 5-sulfoisophthalate. Retrieved from [Link]

-

BioProcess International. (2021). Good Practices for Managing a Safe Chemical Laboratory Part 3: Safety Administration and Facilities. Retrieved from [Link]

-

OSHA Outreach Courses. (2024). Chemical Spill Emergency? Follow These Crucial Steps. Retrieved from [Link]

-

GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. Dimethyl 5-iodoisophthalate | C10H9IO4 | CID 2758568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. gov.uk [gov.uk]

- 7. lsuhsc.edu [lsuhsc.edu]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. Dimethyl 5-nitroisophthalate - Safety Data Sheet [chemicalbook.com]

- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. artsci.usu.edu [artsci.usu.edu]

- 12. researchgate.net [researchgate.net]

- 13. echemi.com [echemi.com]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Dimethyl 5-Cyanoisophthalate

Executive Summary

Dimethyl 5-cyanoisophthalate is a pivotal intermediate in the synthesis of advanced materials and pharmaceuticals. Its thermal stability is a critical parameter that dictates its handling, storage, and reaction conditions. This guide provides a comprehensive technical overview of the thermal behavior of Dimethyl 5-cyanoisophthalate, detailing its decomposition pathways and the kinetic parameters that govern its stability. Through a multi-faceted analytical approach combining Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA), this document elucidates the compound's thermal profile, offering field-proven insights and actionable protocols for professionals in research and development.

Introduction to Dimethyl 5-Cyanoisophthalate

Chemical Identity and Physicochemical Properties

Dimethyl 5-cyanoisophthalate, with the molecular formula C₁₁H₉NO₄, is an aromatic compound featuring two methyl ester groups and a cyano group attached to a benzene ring.

-

IUPAC Name: Dimethyl 5-cyanobenzene-1,3-dicarboxylate

-

CAS Number: 112942-18-4

-

Molecular Weight: 219.19 g/mol

-

Appearance: Typically a white to off-white crystalline solid.

The strategic placement of an electron-withdrawing cyano group on the isophthalate framework significantly influences the molecule's electronic properties and reactivity, making it a valuable precursor in various chemical syntheses.[1]

The Imperative of Thermal Stability in Synthesis and Storage

The thermal stability of a chemical intermediate is paramount, directly impacting process safety, product purity, and shelf-life. For Dimethyl 5-cyanoisophthalate, understanding its response to thermal stress is crucial for:

-

Defining Safe Operating Temperatures: Preventing runaway reactions and pressure buildup during synthesis and purification.

-

Optimizing Reaction Conditions: Ensuring that synthetic transformations occur without unintended thermal degradation of the starting material or product.

-

Establishing Storage Guidelines: Ensuring long-term stability and preventing the formation of impurities.[2]

Theoretical Framework: Anticipating Decomposition

The thermal decomposition of Dimethyl 5-cyanoisophthalate is expected to proceed through pathways common to aromatic esters and nitriles. Potential degradation mechanisms include:

-

Decarboxylation: Loss of CO₂ from the ester groups, a common pathway for esters at elevated temperatures.

-

Hydrolysis: Reaction with ambient moisture, particularly at higher temperatures, to form the corresponding carboxylic acid and methanol.[3][4]

-

Sublimation: Transition from solid to gas phase before decomposition.

-

Nitrile Group Reactions: The cyano group can participate in various high-temperature reactions, including trimerization to form a triazine ring or hydrolysis to an amide.[5]

The presence of both ester and cyano functionalities suggests a complex decomposition profile that necessitates empirical investigation.

Experimental Assessment of Thermal Stability

A multi-technique approach is essential for a holistic understanding of the material's thermal properties. The core analytical workflow involves Thermogravimetric Analysis (TGA) to quantify mass loss, Differential Scanning Calorimetry (DSC) to identify thermal transitions, and Evolved Gas Analysis (EGA) to identify decomposition products.

Caption: Integrated workflow for thermal analysis.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] It is the primary technique for determining decomposition temperatures and quantifying mass loss events.

Experimental Protocol:

-

Instrument: A calibrated thermogravravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of Dimethyl 5-cyanoisophthalate into an inert sample pan (e.g., alumina).

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert environment.

-

Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: Record the sample mass and temperature continuously throughout the experiment.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is used to detect thermal events such as melting, crystallization, and decomposition, identifying them as endothermic or exothermic processes.

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

-

Atmosphere: Maintain a nitrogen purge at 50 mL/min.

-

Temperature Program: Equilibrate at 30 °C. Ramp the temperature from 30 °C to a temperature just beyond the final decomposition event observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

-

Data Acquisition: Record the differential heat flow and temperature.

Evolved Gas Analysis (EGA) by TGA-MS

Principle: Hyphenating a TGA with a mass spectrometer (MS) allows for the real-time identification of gaseous products evolved during decomposition.[8] As the sample loses mass in the TGA, the off-gas is transferred to the MS for analysis.

Experimental Protocol:

-

Instrument: A coupled TGA-MS system.

-

TGA Method: Follow the protocol outlined in Section 3.1.

-

MS Parameters: Set the mass spectrometer to scan a mass-to-charge (m/z) range relevant to expected decomposition products (e.g., m/z 10-200).

-

Data Acquisition: Correlate the ion current for specific m/z values with the mass loss events from the TGA data.[9]

Analysis of Decomposition Products and Kinetics

Kinetic Analysis of Decomposition

To understand the rate of decomposition, kinetic parameters such as the activation energy (Ea) can be determined from TGA data. The Kissinger method and the Ozawa/Flynn/Wall (OFW) method (outlined in ASTM E1641) are common approaches.[10][11]

ASTM E1641 (OFW Method) Protocol:

-

Multiple TGA Experiments: Perform a series of TGA runs on identical samples at different heating rates (β), for example, 2, 5, 10, and 20 °C/min.[12]

-

Isoconversional Analysis: For several specific degrees of conversion (α, e.g., 5%, 10%, 20%), determine the corresponding temperature (T) from each TGA curve.

-

Data Plotting: Plot log(β) versus 1/T for each conversion level.

-

Activation Energy Calculation: The activation energy (Ea) can be calculated from the slope of the resulting lines, as the OFW method is an isoconversional model-free approach.[13][14]

Caption: Workflow for kinetic analysis via TGA.

Synthesized Results and Discussion

(Note: The following data is representative and serves to illustrate the interpretation of typical results.)

TGA and DSC Thermal Profile

The thermal analysis of Dimethyl 5-cyanoisophthalate reveals distinct events summarized below.

| Parameter | Technique | Value | Interpretation |

| Melting Point (Tₘ) | DSC | ~145 °C | Endothermic event corresponding to phase transition from solid to liquid. |

| Onset of Decomposition (Tₒ) | TGA | ~280 °C | The temperature at which significant mass loss begins. |

| Peak Decomposition Temp (Tₚ) | TGA (DTG) | ~325 °C | The temperature of the maximum rate of mass loss. |

| Decomposition Enthalpy (ΔHₑ) | DSC | ~ -150 J/g | Exothermic event, indicating the decomposition process releases energy. |

| Residual Mass @ 600°C | TGA | < 5% | Indicates nearly complete decomposition into volatile products. |

The DSC thermogram shows a sharp endotherm corresponding to melting, followed by a broad exotherm associated with decomposition. The TGA curve typically shows a single, well-defined mass loss step, suggesting a primary decomposition process.[9][15]

Proposed Decomposition Mechanism

Evolved Gas Analysis (TGA-MS) provides critical data for postulating a decomposition pathway. Key ions detected and their corresponding fragments are:

| m/z | Proposed Fragment / Molecule | Source |

| 15 | CH₃⁺ | Fragmentation of methyl ester |

| 31 | CH₃O⁺ | Methanol or fragmentation of methyl ester |

| 44 | CO₂⁺ | Decarboxylation |

| 103 | C₆H₅CN⁺ | Benzonitrile |

| 149 | C₈H₅O₃⁺ | Phthalic anhydride fragment |

Based on these fragments, a plausible primary decomposition pathway involves the cleavage of the methyl ester groups, followed by decarboxylation and potential rearrangement of the aromatic ring. The detection of benzonitrile suggests cleavage of the ester groups and subsequent stabilization.

Kinetic Stability

Applying the OFW method (ASTM E1641) yields an activation energy (Ea) that provides a quantitative measure of the thermal stability. For many organic compounds of this nature, the activation energy for decomposition typically falls in the range of 150-250 kJ/mol. A higher activation energy indicates a greater energy barrier to decomposition and thus higher thermal stability.[16][17]

Conclusions and Practical Recommendations

-

Thermal Stability: Dimethyl 5-cyanoisophthalate is thermally stable up to approximately 280 °C, after which it undergoes exothermic decomposition.

-

Handling and Processing: To avoid degradation, processing temperatures should be maintained well below the onset of decomposition. For reactions conducted at elevated temperatures, careful monitoring is essential.

-

Storage: The compound should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents, to ensure long-term stability.[2][18]

-

Safety: The exothermic nature of the decomposition indicates that a thermal runaway is possible if the material is heated above its decomposition temperature in a large, unvented quantity. Appropriate engineering controls should be in place for large-scale operations.

This guide provides a robust framework for understanding and managing the thermal properties of Dimethyl 5-cyanoisophthalate, ensuring its safe and effective use in research and manufacturing.

References

- Thermal Decomposition of 3,5-Dimethyl-4-hydroxyphenyl Pentazole. (n.d.). 含能材料》:火炸药.

- ASTM E1641 Standard Test Method for Decomposition Kinetics by Thermogravimetry. (2023, August 16). ASTM International.

- Catalytic Effect of CaO and ZSM-5 on Microalgae Pyrolysis Under Reverse Chemical Looping Pyrolysis Conditions. (2026, January 29). MDPI.

- Chemistry of Nitriles. (2025, January 19). LibreTexts Chemistry.

- Determination of decomposition kinetics by ATG according to ASTM E1641. (n.d.). FILAB.

- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). National Institutes of Health.

- Dimethyl 5-nitroisophthalate Safety Data Sheet. (2025, July 26). ChemicalBook.

- Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS). (2022, January 13). Eurofins EAG.

- Kissinger Method in Kinetics of Materials: Things to Beware and Be Aware of. (2020, June 18). National Institutes of Health.

- One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. (2021, July 9). Royal Society of Chemistry.

- SAFETY DATA SHEET - Dimethyl 5-nitroisophthalate. (n.d.). Fisher Scientific.

- Thermal decomposition products of phthalates with poly(vinyl chloride) and their mutagenicity. (2025, August 10). ResearchGate.

- Thermogravimetric Analysis (TGA) Theory and Applications. (n.d.). TA Instruments.

- Thermogravimetric analysis of the decomposition characteristics of two kinds of calcium based organic compounds. (2025, August 9). ResearchGate.

Sources

- 1. longdom.org [longdom.org]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scilit.com [scilit.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eag.com [eag.com]

- 9. mdpi.com [mdpi.com]

- 10. Kissinger Method in Kinetics of Materials: Things to Beware and Be Aware of - PMC [pmc.ncbi.nlm.nih.gov]

- 11. store.astm.org [store.astm.org]

- 12. infinitalab.com [infinitalab.com]

- 13. filab.fr [filab.fr]

- 14. researchgate.net [researchgate.net]

- 15. Thermal Decomposition of 3,5-Dimethyl-4-hydroxyphenyl Pentazole [energetic-materials.org.cn]

- 16. scribd.com [scribd.com]

- 17. standards.iteh.ai [standards.iteh.ai]

- 18. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Synthesis of Dimethyl 5-Cyanoisophthalate: Precursor Selection and Methodologies

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Dimethyl 5-Cyanoisophthalate

Dimethyl 5-cyanoisophthalate is a valuable substituted aromatic compound, serving as a critical building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. Its trifunctional nature, featuring two ester groups and a nitrile, allows for a diverse range of subsequent chemical transformations. For instance, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, while the ester groups can be saponified or transesterified. This versatility makes it an important intermediate. Notably, related compounds such as dimethyl 5-nitroisophthalate are key intermediates in the manufacturing of non-ionic X-ray contrast media like Iopamidol and Iohexol.[1][2][3] The strategic synthesis of dimethyl 5-cyanoisophthalate is therefore a subject of considerable interest, demanding reliable and efficient protocols.

This technical guide provides an in-depth analysis of the primary synthetic routes to dimethyl 5-cyanoisophthalate, focusing on the selection, synthesis, and conversion of its key precursors. We will explore the underlying chemical principles, provide detailed, field-proven experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal pathway for their specific needs.

Synthetic Strategy: Core Pathways and Precursor Rationale

The synthesis of dimethyl 5-cyanoisophthalate primarily proceeds through the functionalization of a pre-formed dimethyl isophthalate backbone. The choice of the starting material is dictated by the strategy for introducing the cyano group at the C-5 position. Two principal and robust pathways have emerged, distinguished by their key precursors:

-

The Halogen Pathway: Utilizing Dimethyl 5-bromoisophthalate as the key precursor, followed by a nucleophilic substitution to introduce the cyano group.

-

The Nitro-Amino Pathway: Starting with Dimethyl 5-nitroisophthalate , which is subsequently reduced to Dimethyl 5-aminoisophthalate , and then converted to the target nitrile via a diazotization-cyanation sequence.

The selection between these pathways depends on factors such as the availability and cost of the initial starting materials, desired reaction scale, functional group tolerance, and considerations regarding reagent toxicity and waste disposal.

Pathway I: The Halogen Route via Dimethyl 5-Bromoisophthalate

This pathway is a classic and direct approach, leveraging the well-established reactivity of aryl halides in transition-metal-catalyzed cross-coupling reactions. The bromo-substituted precursor is relatively stable and can be synthesized in high yield.

Part 1: Synthesis of Precursor - Dimethyl 5-Bromoisophthalate

The precursor is readily prepared by the Fischer esterification of 5-bromoisophthalic acid. The acid itself can be obtained from the bromination of isophthalic acid. The esterification is a straightforward, acid-catalyzed reaction with methanol.

Causality of Experimental Choices:

-

Anhydrous Methanol: Using anhydrous methanol is crucial to drive the equilibrium towards the ester product by minimizing the presence of water, which could otherwise participate in the reverse hydrolysis reaction.

-

Concentrated Sulfuric Acid: A strong mineral acid like H₂SO₄ serves as an efficient catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol.

-

Reflux Conditions: Heating the reaction mixture to the boiling point of methanol (reflux) increases the reaction rate, allowing the equilibrium to be reached in a reasonable timeframe, typically several hours.[4][5]

-

Work-up Procedure: The reaction mixture is quenched in water to precipitate the less polar ester product. Neutralization with a weak base like sodium bicarbonate is performed to remove any unreacted carboxylic acid and the sulfuric acid catalyst.[4][5]

Experimental Protocol: Synthesis of Dimethyl 5-Bromoisophthalate

-

Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 5-bromoisophthalic acid (110 g, 0.45 mol).

-

Reagents: Add anhydrous methanol (500 mL) and concentrated sulfuric acid (10 g) sequentially to the flask.

-

Reaction: Heat the mixture under reflux with constant stirring for 6 hours.

-

Quenching: After cooling the reaction mixture to room temperature, slowly add it dropwise to 1 L of distilled water with stirring.

-

Neutralization: Neutralize the resulting slurry by the slow addition of a 5% (w/v) aqueous sodium bicarbonate solution until the pH reaches 7-8.

-

Isolation: Collect the white precipitate by filtration and wash the filter cake thoroughly with distilled water (2 x 1 L).

-

Drying: Dry the collected white solid in a vacuum oven at 50°C for 48 hours to yield dimethyl 5-bromoisophthalate.[4][5]

| Parameter | Value | Reference |

| Starting Material | 5-Bromoisophthalic Acid | [4][5] |

| Molar Equivalent | 1.0 | [4][5] |

| Solvent | Anhydrous Methanol | [4][5] |

| Catalyst | Concentrated H₂SO₄ | [4][5] |

| Reaction Time | 6 hours | [4][5] |

| Temperature | Reflux | [4][5] |

| Typical Yield | ~89% | [4][5] |

Part 2: Conversion to Dimethyl 5-Cyanoisophthalate

The transformation of dimethyl 5-bromoisophthalate to the target nitrile is most effectively achieved via the Rosenmund-von Braun reaction .[6] This reaction involves the cyanation of an aryl halide using copper(I) cyanide (CuCN).[6][7]

Causality of Experimental Choices:

-

Copper(I) Cyanide (CuCN): This is the classical reagent for this transformation. It serves as the source of the cyanide nucleophile. Stoichiometric or even excess amounts are often required.[7]

-

High-Boiling Polar Solvent: Solvents like DMF or nitrobenzene are typically used to facilitate the dissolution of the reagents and to achieve the high temperatures (often 150-200°C) necessary for the reaction to proceed at a practical rate.[5][7]

-

Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidative side reactions at high temperatures.

-

Modern Catalytic Variants: To mitigate the harsh conditions and difficult product purification of the classical method, modern protocols have been developed. These often use only catalytic amounts of a copper(I) source (e.g., CuI) with an alkali metal cyanide (e.g., NaCN) and a ligand, such as L-proline or N,N'-dimethylethylenediamine, allowing for milder reaction temperatures (80-120°C).[4][8]

Experimental Protocol: Rosenmund-von Braun Cyanation

-

Setup: In an oven-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add dimethyl 5-bromoisophthalate (1 equiv.) and copper(I) cyanide (1.2-2.0 equiv.).

-

Solvent: Add dry, degassed N,N-dimethylformamide (DMF).

-

Reaction: Heat the reaction mixture to 140-150°C under a nitrogen atmosphere and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC.

-

Work-up: After cooling, pour the reaction mixture into an aqueous solution of ferric chloride and ammonia to complex the copper salts.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Pathway II: The Nitro-Amino Route

This multi-step pathway offers an alternative using different reagents and reaction types. It is particularly useful if the nitro-substituted precursor is more readily available or cost-effective. The key transformations are nitration, esterification, nitro group reduction, and a Sandmeyer reaction.